Product packaging for L-Cysteine, S-(2-bromoethyl)-(Cat. No.:CAS No. 88169-61-3)

L-Cysteine, S-(2-bromoethyl)-

Cat. No.: B13798174
CAS No.: 88169-61-3
M. Wt: 228.11 g/mol
InChI Key: ZZZHSJCEYPCPAB-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cysteine, S-(2-bromoethyl)- is a specialized biochemical reagent primarily used in academic and industrial research for the site-directed chemical modification of proteins. Its core utility lies in its ability to act as an alkylating agent, introducing functional groups into specific sites of biomolecules. This compound has been demonstrated as a key reagent for creating lysine analogs in enzyme active sites. In one documented application, it was used to modify a cysteine mutant (K145C) of E. coli leader peptidase. The reaction with this enzyme generated a γ-thia-lysine side chain at the target position, which allowed researchers to probe the role of a specific lysine residue critical for catalytic activity . This application highlights the compound's significant value as a biological probe for investigating enzyme mechanisms and function, particularly in structure-function studies where the properties of a specific amino acid residue need to be altered and analyzed. As with all such reagents, L-Cysteine, S-(2-bromoethyl)- is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10BrNO2S B13798174 L-Cysteine, S-(2-bromoethyl)- CAS No. 88169-61-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88169-61-3

Molecular Formula

C5H10BrNO2S

Molecular Weight

228.11 g/mol

IUPAC Name

(2R)-2-amino-3-(2-bromoethylsulfanyl)propanoic acid

InChI

InChI=1S/C5H10BrNO2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1

InChI Key

ZZZHSJCEYPCPAB-BYPYZUCNSA-N

Isomeric SMILES

C(CBr)SC[C@@H](C(=O)O)N

Canonical SMILES

C(CBr)SCC(C(=O)O)N

Origin of Product

United States

Synthesis and Comprehensive Chemical Reactivity Studies of S 2 Bromoethyl L Cysteine and Analogous Compounds

Methodologies for the Chemical Synthesis of S-(2-Bromoethyl)-L-Cysteine

The synthesis of S-(2-bromoethyl)-L-cysteine and its derivatives primarily involves the strategic modification of the L-cysteine scaffold. These methodologies are designed to selectively introduce the 2-bromoethyl group onto the sulfur atom while preserving the stereochemical integrity of the original amino acid.

Derivatization Strategies from L-Cysteine Precursors

The most direct route for the synthesis of S-(2-bromoethyl)-L-cysteine involves the S-alkylation of L-cysteine with a suitable 2-bromoethylating agent. A common and effective method utilizes the reaction of L-cysteine with 1,2-dibromoethane (B42909). In a typical procedure, L-cysteine is dissolved in a basic aqueous solution, such as aqueous ammonia (B1221849) or a solution containing sodium hydroxide (B78521), to deprotonate the thiol group, forming a highly nucleophilic thiolate anion. The subsequent addition of 1,2-dibromoethane results in a nucleophilic substitution reaction (SN2) where the thiolate attacks one of the bromine-bearing carbon atoms, displacing a bromide ion and forming the desired S-(2-bromoethyl)-L-cysteine. The reaction is typically stirred at room temperature for an extended period to ensure completion. The product can then be isolated and purified by precipitation and washing.

Inspired by the synthesis of analogous compounds like S-allyl cysteine, an alternative approach involves reacting L-cysteine hydrochloride with an excess of the alkylating agent in an alkaline medium. For instance, S-allyl cysteine has been synthesized by reacting L-cysteine hydrochloride with allyl bromide in 2M ammonium (B1175870) hydroxide. byjus.com A similar strategy can be employed for the synthesis of S-(2-bromoethyl)-L-cysteine using 1,2-dibromoethane.

Targeted Synthesis of S-(2-Bromoethyl)-L-Cysteine Analogs (e.g., N-acetylated, esterified)

The synthesis of N-acetylated and esterified analogs of S-(2-bromoethyl)-L-cysteine is crucial for studying the influence of the amino and carboxyl groups on the compound's reactivity.

N-acetylation: The N-acetylation of S-alkyl-L-cysteine derivatives can be achieved through various standard procedures. A common method involves the reaction of the S-alkyl-L-cysteine with acetic anhydride (B1165640) in the presence of a base, such as sodium acetate (B1210297), in a suitable solvent system like aqueous tetrahydrofuran. scite.ai Alternatively, acetyl chloride in the presence of a tertiary amine base like triethylamine (B128534) can be used. rsc.org For instance, the synthesis of N-acetyl-S-allyl-L-cysteine involves the straightforward acetylation of S-allyl-L-cysteine. nih.gov These methods are directly applicable to the N-acetylation of S-(2-bromoethyl)-L-cysteine.

Esterification: Esterification of the carboxyl group of S-(2-bromoethyl)-L-cysteine can be performed using classic Fischer esterification conditions. This typically involves heating the amino acid in an alcohol (e.g., methanol (B129727) or ethanol) with a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride gas. byjus.comlibretexts.org For example, S-allyl cysteine esters have been synthesized by reacting S-allyl cysteine with the corresponding alcohol in the presence of thionyl chloride at low temperatures, followed by stirring at room temperature. byjus.com Protecting the amino group, for instance as an N-Cbz derivative, can also facilitate the esterification process. acs.org

Stereochemical Considerations in Synthesis

A critical aspect of the synthesis of S-(2-bromoethyl)-L-cysteine and its analogs is the preservation of the stereochemistry at the α-carbon. Since L-cysteine is the starting material, the desired product must retain the L-configuration. The primary synthetic step, the S-alkylation of the thiol group, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. operachem.combiorxiv.org This reaction occurs at the sulfur atom and does not involve the chiral α-carbon. Therefore, the stereochemical integrity of the α-carbon is maintained throughout the synthesis, and the resulting S-(2-bromoethyl)-L-cysteine is of the L-configuration. mdpi.com It is important to note that harsh reaction conditions, particularly those involving strong acids or bases at elevated temperatures during subsequent modifications like esterification, could potentially lead to racemization, although this is generally not a significant issue under standard protocols. google.com

Reaction Kinetics and Mechanisms of S-(2-Bromoethyl)-L-Cysteine

The chemical reactivity of S-(2-bromoethyl)-L-cysteine is dominated by the presence of the bromoethyl group attached to the sulfur atom. This functionality imparts significant alkylating potential to the molecule and governs its stability in aqueous environments.

Hydrolysis Rates and Proposed Mechanisms in Aqueous Solutions

S-(2-bromoethyl)-L-cysteine undergoes hydrolysis in aqueous solutions, with the rate being highly dependent on the pH. Studies on a series of S-(2-haloethyl)-L-cysteine analogs have established a clear trend in their relative hydrolysis rates, which follows the order of the leaving group ability of the halogen: Br > Cl ≫ F. researchgate.net This indicates that the carbon-halogen bond cleavage is a key step in the hydrolysis mechanism.

A dramatic increase in the hydrolysis rate is observed at alkaline pH (e.g., pH 8) compared to neutral or acidic conditions (pH 6 or 4). researchgate.net This accelerated alkaline hydrolysis is not observed with the N-acetylated analogs. researchgate.net This finding has led to the proposal of a mechanism involving intramolecular cyclization. Under alkaline conditions, the deprotonated amino group of S-(2-bromoethyl)-L-cysteine can act as an internal nucleophile, attacking the carbon bearing the bromine atom. This intramolecular SN2 reaction leads to the formation of a cyclic intermediate, a highly reactive episulfonium ion, or proceeds directly to form 3-(thiomorpholine)-carboxylic acid. researchgate.net This cyclic product, and not S-(2-hydroxyethyl)-L-cysteine, has been identified as the major product of hydrolysis at pH 10. researchgate.net The inability of the N-acetylated analog to undergo this rapid alkaline hydrolysis supports this mechanism, as the acetylated nitrogen is no longer sufficiently nucleophilic to participate in the intramolecular attack.

Table 1: Relative Hydrolysis Rates of S-(2-haloethyl)-L-cysteine Analogs

HalogenRelative Hydrolysis Rate
Bromo>
Chloro>>
Fluoro
Data derived from qualitative trends reported in scientific literature. researchgate.net

Alkylation Reactivity with Model Nucleophiles

The primary mode of chemical reactivity for S-(2-bromoethyl)-L-cysteine is its ability to act as an alkylating agent. This reactivity is attributed to the formation of a strained, three-membered episulfonium ion (also known as a thiiranium ion) intermediate. The sulfur atom, being a good nucleophile, can displace the bromide ion intramolecularly to form this highly reactive cyclic cation. The episulfonium ion is then susceptible to attack by a wide range of nucleophiles, leading to the opening of the ring and the formation of a stable thioether linkage.

The alkylation rates of S-(2-haloethyl)-L-cysteine analogs with model nucleophiles, such as 4-(p-nitrobenzyl)-pyridine, have been investigated. researchgate.net Significantly, it was found that blocking the ionizable amino and carboxyl groups through N-acetylation and esterification did not affect the alkylation rates. researchgate.net This provides strong evidence that the alkylating species is the episulfonium ion, the formation of which is independent of the protonation state of the amino and carboxyl groups. The reaction with external nucleophiles is a bimolecular process (SN2), where the rate is dependent on the concentration of both the S-(2-bromoethyl)-L-cysteine and the nucleophile. biorxiv.org The high reactivity of the episulfonium ion makes S-(2-bromoethyl)-L-cysteine an effective alkylating agent for various biological nucleophiles, including the thiol groups of cysteine residues in proteins and the nitrogen atoms of DNA bases. insights.bio

Internal Cyclization Pathways of S-(2-Haloethyl)-L-Cysteine Derivatives

The chemical structure of S-(2-haloethyl)-L-cysteine derivatives, which includes a nucleophilic sulfur atom and an electrophilic carbon bearing a halogen, predisposes them to intramolecular reactions. Research into the hydrolysis and alkylation rates of a series of S-(2-haloethyl)-L-cysteine derivatives has shed light on their internal cyclization pathways.

A proposed mechanism to explain the accelerated alkaline hydrolysis rates observed with S-(2-haloethyl)-L-cysteines involves an internal cyclization process. This pathway suggests the formation of a cyclic intermediate, which is more susceptible to hydrolysis. Specifically, studies have identified 3-(thiomorpholine)-carboxylic acid as the product of hydrolysis at a pH of 10, supporting the intramolecular cyclization model over a simple direct hydrolysis. researchgate.net This cyclization is a critical aspect of the molecule's reactivity profile, influencing its stability and interaction with other molecules. The propensity for this internal reaction is also thought to be a factor in the differential reactivity observed between amine-blocked and parent cysteine analogs. researchgate.net

The unique reactivity of the cysteine sidechain thiol, including its high nucleophilicity, makes it a focal point for such intramolecular transformations. rsc.org The formation of thioether linkages through the reaction of the thiol group with an electrophile is a well-established principle in peptide and protein chemistry. rsc.org In the case of S-(2-bromoethyl)-L-cysteine, the bromoethyl moiety provides the intramolecular electrophile, leading to the formation of a stable cyclic product.

Radiochemical Synthesis Approaches Utilizing Bromoethyl Precursors

The S-(2-bromoethyl) group serves as a valuable precursor in the synthesis of radiolabeled compounds, particularly for positron emission tomography (PET) imaging. The bromoethyl derivative is often favored over its chloro-analogue due to its higher reactivity, which can lead to improved radiochemical yields in a shorter reaction time.

Preparation of Radiolabeled L-Homocysteine Derivatives via S-(2-Bromoethyl)-L-Homocysteine Precursors

A prominent application of bromoethyl precursors is in the synthesis of the F-18 labeled methionine derivative, S-(2-[¹⁸F]fluoroethyl)-L-homocysteine ([¹⁸F]FEHCys). This synthesis is typically achieved through a one-pot, two-step process starting from a protected S-(2-bromoethyl)-L-homocysteine precursor. researchgate.netresearchgate.net The use of the bromoethyl derivative has been shown to provide significantly higher radiochemical yields compared to the corresponding chloro-analogue under similar reaction conditions. researchgate.netresearchgate.net

The following table summarizes the comparative radiochemical yields obtained from bromoethyl and chloroethyl precursors in the synthesis of [¹⁸F]FEHCys.

PrecursorReaction Temperature (°C)Reaction Time (min)Radiochemical Yield (%)
S-(2-bromoethyl)-L-homocysteine (protected)100540
S-(2-chloroethyl)-L-homocysteine (protected)1003022

This data highlights the enhanced reactivity of the bromoethyl precursor, leading to a higher yield in a fraction of the time. researchgate.netresearchgate.net

Evaluation of Radiochemical Stability in Research Contexts

While S-(2-bromoethyl) precursors offer advantages in synthesis, the stability of the resulting radiolabeled products is a critical factor for their application in research and clinical settings. Studies on [¹⁸F]FEHCys, synthesized from the S-(2-bromoethyl)-L-homocysteine precursor, have revealed challenges related to its stability in aqueous environments.

Research has shown that [¹⁸F]FEHCys is unstable in aqueous systems, undergoing transformation into the corresponding hydroxyl derivative within a short period. researchgate.netresearchgate.net Specifically, significant conversion to the hydroxylated form was observed within 20 minutes in an aqueous solution. researchgate.netresearchgate.net This instability is a crucial consideration for its use as a PET tracer, as it can affect the biodistribution and imaging results. The degradation pathway underscores the importance of evaluating the radiochemical stability of any novel tracer under physiological conditions.

Advanced Biochemical Interactions and Mechanistic Elucidation

Enzymatic Interaction Studies with S-(2-Substituted Ethyl)-L-Cysteine Analogs

The biochemical interactions of S-(2-substituted ethyl)-L-cysteine analogs are exemplified by the comprehensive studies conducted on S-(2-boronoethyl)-L-cysteine (BEC), a potent inhibitor of arginase. nih.gov L-Cysteine, S-(2-bromoethyl)- primarily serves as a reactive alkylating agent and a synthetic precursor to these more stable and functionally specific analogs. researchgate.net

Arginase Inhibition by S-(2-Boronoethyl)-L-Cysteine (BEC)

S-(2-boronoethyl)-L-cysteine (BEC) is a notable slow-binding competitive inhibitor of arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). nih.govrsc.org Arginase plays a crucial role in the urea cycle and in regulating L-arginine bioavailability for nitric oxide synthesis. rsc.orgcdc.gov

Kinetic studies have precisely characterized the inhibitory potency of BEC against arginase. The inhibition constant (Ki) for BEC has been determined through various kinetic measurements, highlighting its high affinity for the enzyme.

Arginase SourceKi Value (µM)Measurement Method
Rat Liver Arginase0.4 - 0.6Kinetic Measurements
Human Arginase I0.27 (Kd)Isothermal Titration Calorimetry
Human Arginase II0.31Kinetic Measurements (pH 7.5)
Human Arginase II0.03Kinetic Measurements (pH 9.5, slow-binding)

This table presents a summary of the kinetic parameters of S-(2-boronoethyl)-L-cysteine (BEC) inhibition of arginase from different sources. Data sourced from nih.govresearchgate.netrsc.orgnih.gov.

The data reveals that BEC is a potent inhibitor of both arginase I and II isozymes. rsc.orgnih.gov Its slow-binding nature at higher pH suggests a multi-step binding process. nih.gov

The structural basis for the potent inhibition of arginase by BEC has been elucidated through X-ray crystallography. The crystal structure of the human arginase I-BEC complex has been determined at a resolution of 1.94 Å. researchgate.netCurrent time information in East Hants, CA. A similar complex with rat arginase has been resolved at 2.3 Å. nih.govrsc.org

These crystallographic studies reveal that the boronic acid moiety of BEC is crucial for its inhibitory activity. rsc.org Inside the enzyme's active site, the boron atom is attacked by a metal-bridging hydroxide (B78521) ion, leading to the formation of a tetrahedral boronate anion. nih.govrsc.org This anion then bridges the binuclear manganese cluster (Mn2+A and Mn2+B) within the active site. rsc.org

The tetrahedral boronate anion formed upon BEC binding mimics the tetrahedral intermediate of the L-arginine hydrolysis reaction catalyzed by arginase. nih.govrsc.orgnih.gov This mimicry of the transition state is a key feature of its potent inhibitory action. By binding tightly to the active site in this conformation, BEC effectively blocks the enzyme from processing its natural substrate, L-arginine. rsc.orgnih.gov This mechanism of action classifies BEC as a transition state analog inhibitor. nih.govnih.gov

Interactions with Other Thiol-Modifying Enzymes

While L-Cysteine, S-(2-bromoethyl)- is a reactive compound capable of alkylating thiol groups, its specific interactions with a broad range of thiol-modifying enzymes have not been extensively characterized. nih.govcreative-proteomics.comacs.org Its reactivity suggests it could potentially act as an irreversible inhibitor of enzymes with a critical cysteine residue in their active site through covalent modification. acs.org

In contrast, its analog, BEC, has been shown to be highly selective for arginase. Notably, BEC does not inhibit nitric oxide synthase (NOS), an enzyme that also utilizes L-arginine as a substrate. nih.govrsc.org This selectivity makes BEC a valuable research tool for studying the physiological roles of arginase without directly affecting the primary nitric oxide production pathway. rsc.org

The reactivity of halo-cysteine derivatives, such as S-(2-chloroethyl)-L-cysteine, has been studied in the context of their ability to alkylate various nucleophilic sites, with a demonstrated preference for thiol groups. nih.gov This suggests that S-(2-bromoethyl)-L-cysteine would likely exhibit similar reactivity, potentially interacting with and modifying proteins containing exposed and reactive cysteine residues. nih.gov

Cellular Pathway Modulation by S-(2-Substituted Ethyl)-L-Cysteine Compounds in Model Systems

The cellular effects of S-(2-substituted ethyl)-L-cysteine compounds are largely understood through the lens of arginase inhibition by BEC. By inhibiting arginase, BEC can modulate cellular pathways that are dependent on L-arginine metabolism.

One of the most significant effects is the enhancement of nitric oxide (NO)-dependent signaling. rsc.org In human penile corpus cavernosum tissue, for instance, BEC has been shown to enhance smooth muscle relaxation by increasing the availability of L-arginine for NO synthase, thereby promoting the production of NO. nih.govrsc.org

Furthermore, in cellular models of hypoxia, the inhibition of arginase by BEC has been observed to partially rescue the inhibition of HIF1α (Hypoxia-Inducible Factor 1α) transcriptional activity, suggesting a role for the arginase-NOS balance in modulating cellular responses to low oxygen conditions.

The metabolic fate of related compounds, such as S-(2-bromoethyl)glutathione, a metabolite of 1,2-dibromoethane (B42909), involves the formation of adducts with proteins and DNA, indicating that the bromoethyl moiety can lead to covalent modifications within a cellular environment. cdc.gov This raises the possibility that L-Cysteine, S-(2-bromoethyl)- could directly modulate cellular pathways through the alkylation of key signaling proteins, although specific examples remain to be elucidated.

Activation of Stress-Responsive Transcription Factors (e.g., Nrf2 pathway)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a key role in the cellular defense against oxidative and electrophilic stress. nih.govmdpi.com Under normal physiological conditions, Nrf2 is kept at low levels through its interaction with the Keap1 protein, which facilitates its degradation. nih.gov However, in the presence of electrophiles or oxidants, specific cysteine residues within Keap1 are modified, leading to the stabilization and nuclear accumulation of Nrf2. mdpi.comnih.gov This allows Nrf2 to activate the transcription of its target genes. mdpi.com

While direct studies on the activation of the Nrf2 pathway by S-(2-bromoethyl)-L-cysteine are not extensively detailed in the provided results, the structurally related compound S-(2-carboxyethyl)-l-cysteine (β-CEC) has been shown to activate the antioxidant Nrf2 pathway in renal tubular epithelial cells. mdpi.comnih.gov This suggests that S-(2-bromoethyl)-L-cysteine, as an electrophilic compound, could potentially interact with and modify Keap1, thereby activating the Nrf2 signaling pathway. This activation would be a protective cellular response to the electrophilic stress induced by the compound.

Induction of Amino Acid Stress Signaling Pathways

Amino acid metabolism is intricately linked to cellular stress signaling. nih.gov Deprivation or imbalances in amino acid levels can trigger specific signaling cascades to restore homeostasis. nih.gov For instance, the non-proteinogenic amino acid S-(2-carboxyethyl)-l-cysteine (β-CEC), a homolog of S-(2-bromoethyl)-L-cysteine, has been demonstrated to induce amino acid stress signaling in renal tubular epithelial cells. mdpi.comnih.gov This induction could be moderated by other amino acids such as cysteine, methionine, histidine, and tryptophan. mdpi.comnih.gov Given the structural similarity, it is plausible that S-(2-bromoethyl)-L-cysteine could also perturb amino acid homeostasis and activate corresponding stress signaling pathways. Cysteine itself is a signaling molecule, and its accumulation can be interpreted by plant cells as a signal for a biotic threat, leading to the induction of defense pathways. biorxiv.org

Interaction with Heavy Metals and Platinum Drugs in Cellular Models

The interaction of cysteine and its derivatives with heavy metals and platinum-based drugs is of significant pharmacological interest. Platinum complexes, such as cisplatin (B142131), are widely used anticancer drugs that exert their cytotoxic effects primarily by binding to DNA. jpccr.eunih.gov However, these drugs can also interact with other biomolecules, particularly those containing sulfur atoms like cysteine and glutathione (B108866). researchgate.net

The related compound S-(2-carboxyethyl)-l-cysteine (β-CEC) has been shown to inhibit the cytotoxic stress induced by cisplatin and oxaliplatin (B1677828) in cellular models. mdpi.comnih.gov This protective effect suggests a direct interaction between the cysteine conjugate and the platinum drug, potentially sequestering the drug and preventing it from reaching its primary target, DNA. Conversely, β-CEC was found to enhance the cytotoxic effects of heavy metals like arsenic, cadmium, lead, and mercury. mdpi.comnih.gov This indicates that the nature of the interaction and its biological consequence is highly dependent on the specific metal ion involved. Given these findings, S-(2-bromoethyl)-L-cysteine could also modulate the activity of platinum drugs and the toxicity of heavy metals through similar mechanisms of interaction.

Role as Reactive Intermediates in Metabolic Biotransformations (e.g., Mercapturic Acid Pathway)

The mercapturic acid pathway is a major route for the detoxification and elimination of a wide range of electrophilic compounds. exlibrisgroup.comtandfonline.com This pathway involves the initial conjugation of the electrophile with glutathione (GSH), followed by a series of enzymatic reactions that ultimately lead to the formation of a mercapturic acid (an N-acetyl-L-cysteine S-conjugate), which is then excreted in the urine. exlibrisgroup.comtandfonline.com

Formation of S-Substituted Cysteine Conjugates

The formation of S-substituted cysteine conjugates is a key step in the mercapturic acid pathway. exlibrisgroup.com Electrophilic compounds react with the sulfhydryl group of glutathione in a reaction often catalyzed by glutathione S-transferases (GSTs). tandfonline.comnih.gov The resulting glutathione S-conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield the corresponding L-cysteine S-conjugate. exlibrisgroup.comtandfonline.com

In the context of 1,2-dibromoethane, its biotransformation involves direct conjugation with glutathione, giving rise to S-(2-bromoethyl)glutathione. nih.govresearchgate.net This intermediate is then processed to form S-(2-bromoethyl)-L-cysteine.

Subsequent Metabolic Processing and Transformation Pathways

Once formed, the L-cysteine S-conjugate can undergo further metabolic processing. The final step in the mercapturic acid pathway is the N-acetylation of the cysteine conjugate by cysteine S-conjugate N-acetyltransferase to form the corresponding mercapturic acid, which is then eliminated from the body. exlibrisgroup.comtandfonline.com For example, a major urinary metabolite of 1,2-dibromoethane is N-acetyl-S-(2-hydroxyethyl)-L-cysteine, which is formed from the initial glutathione conjugate. nih.govmhlw.go.jp

However, the L-cysteine S-conjugate can also be a branch-point for bioactivation pathways. exlibrisgroup.com Cysteine S-conjugate β-lyase can catalyze the cleavage of the C-S bond, which can lead to the formation of reactive thiols that may be toxic. exlibrisgroup.comacs.org

Investigation of Mutagenic Intermediate Formation (e.g., S-2-bromoethyl-N-acetyl-cysteine methyl ester)

Research has shown that the glutathione conjugation pathway can lead to the formation of mutagenic intermediates. researchgate.net In the case of 1,2-dibromoethane, the primary glutathione adduct, S-(2-bromoethyl)glutathione, is considered to be the main genotoxic metabolite responsible for its mutagenic effects. nih.govresearchgate.net

Interactions with Inorganic Nanomaterials and Nanozymes

There is currently no available scientific literature or research data describing the use of S-(2-Bromoethyl)-L-Cysteine as a probe for the irreversible inhibition of nanozyme activity.

There are no mechanistic studies available in the current body of scientific research that detail the binding of S-(2-Bromoethyl)-L-Cysteine to nanozymes or its effects on their catalytic modulation.

Biological Relevance in Non Human and Model Organism Systems

Natural Occurrence and Biosynthesis in Plant Systems

Certain S-substituted cysteine derivatives are naturally synthesized by plants, where they play significant roles in metabolism and defense.

S-(2-Carboxyethyl)-L-Cysteine (β-CEC) as a Non-Proteinogenic Amino Acid in Legumes

S-(2-Carboxyethyl)-L-cysteine (β-CEC) is a non-proteinogenic amino acid found in notable quantities in various plants of the legume family. mdpi.comnih.govresearchgate.net For instance, legumes belonging to the Calliandra genus, which are extensively cultivated in regions like Indonesia for animal fodder and firewood, can contain up to 3% β-CEC by dry plant weight. mdpi.com Similarly, seeds from the Acacia genus, which are part of the traditional diet of aboriginal Australians and have been promoted as a food source for arid regions, also contain this compound. mdpi.commedchemexpress.com Along with β-CEC, these plants often contain moderate amounts of its oxidized form, S-(2-carboxyethyl)-L-cysteine sulfoxide (B87167) (β-CECO). mdpi.comresearchgate.net

Table 1: Occurrence of S-(2-Carboxyethyl)-L-Cysteine (β-CEC) in Legumes

Genus Plant Part Reported Concentration Reference
Calliandra Whole Plant (dry weight) Up to 3% mdpi.com
Acacia Seeds Present mdpi.commedchemexpress.com

Precursor Role in the Biosynthesis of Insecticidal Polysulfides in Plants

In the plant kingdom, β-CEC is believed to serve as a precursor molecule in the synthesis of insecticidal polysulfides. mdpi.comresearchgate.net This role underscores its importance in the plant's natural defense mechanisms against pests. researchgate.net The insecticidal potential of β-CEC itself has been recognized, highlighting its contribution to the chemical defenses of the plants that produce it. mdpi.comresearchgate.net

Cellular Responses and Cytoprotective Mechanisms in Specific Cell Lines (e.g., Renal Tubular Epithelial Cells)

In vitro studies using model cell lines have revealed that S-substituted cysteine derivatives can elicit specific cellular stress responses and protective mechanisms. In rat renal tubular epithelial cells (NRK-52E), β-CEC and its sulfoxide metabolite were found to be not acutely cytotoxic. mdpi.comnih.govresearchgate.net Instead, they activated the antioxidant Nrf2 pathway, a key regulator of cellular defense against oxidative stress. mdpi.comnih.govresearchgate.net

Specifically, β-CEC, but not its sulfoxide, was shown to induce amino acid stress signaling. mdpi.comnih.gov This response could be modulated by the presence of other amino acids such as cysteine, methionine, histidine, and tryptophan. mdpi.comnih.govresearchgate.net Furthermore, β-CEC demonstrated a dual role in response to cytotoxic agents. While it enhanced the toxic effects of heavy metals like arsenic, cadmium, lead, and mercury, it inhibited the cytotoxicity induced by the chemotherapy drug cisplatin (B142131), its analogue oxaliplatin (B1677828), and copper oxide nanoparticles. mdpi.comnih.govresearchgate.net These findings suggest that β-CEC can act as a mild activator of cytoprotective pathways and may protect cells from specific types of chemical-induced toxicity. mdpi.comnih.govresearchgate.net

Table 2: Effects of β-CEC on Cellular Pathways in Renal Tubular Epithelial Cells (NRK-52E)

Cellular Pathway/Response Effect of β-CEC Modulators Reference
Cytotoxicity Not acutely cytotoxic - mdpi.comnih.govresearchgate.net
Nrf2 Antioxidant Pathway Activated - mdpi.comnih.govresearchgate.net
Amino Acid Stress Signaling Induced Moderated by cysteine, methionine, histidine, tryptophan mdpi.comnih.gov
Heavy Metal (As, Cd, Pb, Hg) Cytotoxicity Enhanced - mdpi.comnih.govresearchgate.net
Cisplatin/Oxaliplatin/CuO Nanoparticle Cytotoxicity Inhibited - mdpi.comnih.govresearchgate.net

Comparison with Other S-Substituted Cysteine Derivatives in Biological Systems

The biological activities of S-substituted cysteines can be compared to understand their structure-function relationships and specific roles in different physiological and pathological contexts.

S-(2-Succinyl) Cysteine as a Biomarker of Mitochondrial Stress in Non-Human Models

S-(2-succinyl)cysteine (2SC), also referred to as S-(2-succino)cysteine, is a modification of protein cysteine residues formed through a reaction with fumarate (B1241708), an intermediate of the Krebs cycle. kenstoreylab.comnih.govbiosynth.com This modification, known as succination, is increasingly recognized as a biomarker of mitochondrial stress, particularly under conditions of nutrient excess as seen in obesity and type 2 diabetes. kenstoreylab.combiosynth.comsc.edunih.gov

In animal models, increased levels of 2SC are observed in the adipose tissue of type 2 diabetic mice and in the muscle of type 1 diabetic rats. kenstoreylab.comnih.gov The accumulation of fumarate due to mitochondrial stress leads to a higher rate of protein succination. kenstoreylab.comsc.edu Studies in various animal models, including the db/db and ob/ob mice (models for type 2 diabetes) and diet-induced obese (DIO) mice, have shown increased protein succination in adipose tissue. sc.edunih.gov Conversely, this increase was not observed in models of type 1 diabetes without the concurrent conditions of hyperglycemia and insulin (B600854) resistance, nor in the adipose tissue of hibernating ground squirrels, which are obese but not hyperglycemic. kenstoreylab.comsc.edunih.gov These findings indicate that 2SC serves as a specific biomarker for mitochondrial stress resulting from nutrient excess and the associated metabolic conditions of type 2 diabetes. kenstoreylab.comsc.edu

Table 3: S-(2-Succinyl) Cysteine (2SC) in Non-Human Models of Metabolic Stress

Model Organism/Condition Tissue Finding Implication Reference
Type 2 Diabetic Mice (db/db, ob/ob) Adipose Tissue Increased succination of proteins Biomarker for nutrient excess and mitochondrial stress kenstoreylab.comsc.edunih.gov
Type 1 Diabetic Rats Muscle Increased succination of proteins Indicator of mitochondrial stress in diabetes nih.gov
Diet-Induced Obese (DIO) Mice Adipose Tissue Increased succination of proteins Links obesity to mitochondrial stress sc.edunih.gov
Type 1 Diabetic Mice (Akita, STZ) Adipocytes No increase in succination Suggests hyperglycemia alone is insufficient to increase succination sc.edunih.gov
Hibernating Ground Squirrels Adipose Tissue No difference in succination Indicates obesity without hyperglycemia does not increase succination kenstoreylab.comnih.gov

Advanced Analytical and Methodological Approaches in Research on L Cysteine, S 2 Bromoethyl

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Interaction Studies

The precise characterization of "L-Cysteine, S-(2-bromoethyl)-" and its interactions at a molecular level relies heavily on sophisticated spectroscopic and spectrometric methods. These techniques provide invaluable insights into the compound's three-dimensional structure, its derivatives, and its metabolic fate.

X-ray Diffraction Crystallography for Detailed Molecular Structures

The process involves crystallizing the compound of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the crystal, which in turn reveals the positions of the individual atoms. researchgate.net For instance, studies on L-cysteine have revealed detailed information about its molecular conformation and the hydrogen bonding networks that stabilize the crystal structure. researchgate.netcrystallography.net Similar analyses of S-substituted cysteine derivatives, such as S-(2-carboxyethyl)-L-cysteine, have provided precise structural data, including bond lengths and angles, which are crucial for understanding their biological activities. nih.govmdpi.com The insights gained from the crystal structures of related compounds can serve as a basis for computational modeling and prediction of the structural properties of "L-Cysteine, S-(2-bromoethyl)-".

Table 1: Representative Crystallographic Data for L-Cysteine

ParameterValueReference
Crystal SystemMonoclinic crystallography.net
Space GroupP 1 21 1 crystallography.net
a (Å)9.441 crystallography.net
b (Å)5.222 crystallography.net
c (Å)11.337 crystallography.net
β (°)109 crystallography.net
Temperature (K)120 crystallography.net

This table presents data for the monoclinic form of L-cysteine as an example of the type of information obtained through X-ray crystallography.

Mass Spectrometry-Based Characterization of Derivatives and Metabolites

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, making it indispensable for identifying and quantifying molecules, including derivatives and metabolites of "L-Cysteine, S-(2-bromoethyl)-". nii.ac.jparvojournals.org Various ionization techniques, such as electrospray ionization (ESI) and fast atom bombardment (FAB), are employed to generate ions from the analyte molecules. nii.ac.jpresearchgate.net

In the context of "L-Cysteine, S-(2-bromoethyl)-", MS can be used to confirm the structure of the parent compound and to identify products of its reactions or metabolism. For example, the metabolism of similar compounds, like 1,2-dibromoethane (B42909), leads to the formation of S-substituted cysteine derivatives, which can be identified through their characteristic mass spectra. nih.govcdc.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information, allowing for the precise localization of modifications within the molecule. nii.ac.jp

Research on L-cysteine metabolism using stable-isotope labeling combined with capillary electrophoresis-time of flight mass spectrometry has successfully identified novel metabolites, demonstrating the power of this approach. nih.govnih.gov This methodology could be directly applied to trace the metabolic fate of "L-Cysteine, S-(2-bromoethyl)-" in biological systems.

Chromatographic Separation and Detection Methods

The analysis of "L-Cysteine, S-(2-bromoethyl)-" and its related compounds in complex biological matrices necessitates efficient separation and sensitive detection methods. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to achieving this.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Derivatization Product Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. sielc.cominnovareacademics.in For the analysis of "L-Cysteine, S-(2-bromoethyl)-" and its derivatives, reversed-phase HPLC is a commonly employed method. insights.bioresearchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

The analysis of cysteine and its derivatives by HPLC often requires a derivatization step to improve detection, as these compounds may lack a strong chromophore for UV detection. researchgate.netscribd.com Derivatization reagents react with the thiol or amino groups of the cysteine moiety to introduce a fluorescent or UV-absorbing tag. sci-hub.seinter-chem.pl For instance, reagents like N-(1-pyrenyl)maleimide have been used for the sensitive determination of N-acetyl-L-cysteine in biological samples. insights.bio The resulting derivatized products can then be effectively separated and quantified by HPLC with high sensitivity. researchgate.net

Table 2: Example HPLC Method Parameters for Cysteine Analysis

ParameterConditionReference
ColumnSeQuant® ZIC®-HILIC sigmaaldrich.com
Mobile PhaseAcetonitrile:Ammonium (B1175870) acetate (B1210297) (80:20) sigmaaldrich.com
Flow Rate0.5 mL/min sigmaaldrich.com
DetectionUV, 220 nm sigmaaldrich.com

This table illustrates typical parameters for the HPLC analysis of a cysteine-related compound, highlighting the versatility of the technique.

Application of Thiol-Specific Fluorogenic Reagents for Detection in Complex Mixtures

The detection of thiols like "L-Cysteine, S-(2-bromoethyl)-" in complex biological environments can be significantly enhanced by using thiol-specific fluorogenic reagents. nih.govbilkent.edu.tr These reagents are typically non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with a thiol group. nih.gov This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling sensitive and selective detection. bilkent.edu.trnih.gov

A variety of fluorogenic probes have been developed for thiol detection, often based on mechanisms like Michael addition or disulfide exchange reactions. nih.gov For example, BODIPY-based probes have been designed to react with biological thiols, resulting in a change in both absorbance and fluorescence. bilkent.edu.tr Another example is the use of reagents that undergo intramolecular cyclization upon reaction with cysteine or homocysteine, leading to a highly fluorescent product. nih.gov These methods are not only sensitive but can also offer selectivity for specific thiols over others, which is crucial for studying individual thiol-containing compounds in a complex mixture. nih.govbilkent.edu.tr

In Vitro and Cell-Based Model Systems for Mechanistic Research

Understanding the biological effects and mechanisms of action of "L-Cysteine, S-(2-bromoethyl)-" requires the use of controlled experimental systems. In vitro and cell-based models provide a platform to investigate its interactions with biological molecules and its effects on cellular processes without the complexities of a whole organism.

In vitro studies can be employed to examine the direct interaction of "L-Cysteine, S-(2-bromoethyl)-" with specific enzymes or proteins. For instance, its potential as an inhibitor of a particular enzyme could be assessed by measuring the enzyme's activity in the presence of varying concentrations of the compound. researchgate.net Such studies have been conducted with similar compounds, like S-(2-carboxyethyl)-l-cysteine, to evaluate their effects on cellular stress pathways. nih.gov

Cell-based assays are crucial for understanding how "L-Cysteine, S-(2-bromoethyl)-" affects living cells. These models allow researchers to study a range of cellular responses, including cytotoxicity, changes in gene expression, and alterations in metabolic pathways. insights.biomdpi.com For example, cell culture systems have been used to investigate the antioxidant properties of N-acetyl-L-cysteine and its ability to modulate cellular glutathione (B108866) levels. insights.bio Similarly, cell-based models could be used to investigate whether "L-Cysteine, S-(2-bromoethyl)-" induces oxidative stress or other cellular responses. The use of reporter gene assays in cell lines can provide insights into the specific signaling pathways activated by the compound. nih.gov

Use of Reporter Gene Assays for Pathway Activation Studies

While direct studies employing reporter gene assays specifically for L-Cysteine, S-(2-bromoethyl)- are not extensively documented in publicly available research, the application of such assays to structurally similar S-substituted cysteine analogs provides a strong rationale for their use. Reporter gene assays are powerful tools to elucidate the mechanisms of action of xenobiotics by monitoring the activation or suppression of specific transcription factors and signaling pathways.

A notable example is the study of S-(2-carboxyethyl)-L-cysteine (β-CEC), a compound structurally related to L-Cysteine, S-(2-bromoethyl)-. In research on β-CEC, renal tubular epithelial cells were engineered with reporter systems to assess the activity of seven different stress-responsive transcription factors. mdpi.comnih.gov These reporters, often utilizing enzymes like luciferase or fluorescent proteins like green fluorescent protein (GFP), are linked to response elements of specific transcription factors. An increase in the reporter signal indicates the activation of the corresponding pathway. In the case of β-CEC, these assays revealed a significant activation of the Nrf2 antioxidant pathway. mdpi.comnih.gov The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.

Given that S-substituted cysteine conjugates can induce oxidative stress, it is scientifically plausible that reporter gene assays targeting pathways such as Nrf2, as well as other stress-related pathways (e.g., those governed by p53, NF-κB, or heat shock proteins), would be invaluable for characterizing the molecular effects of L-Cysteine, S-(2-bromoethyl)-. These assays can provide quantitative data on the specific cellular stress responses initiated by the compound.

Reporter System ComponentPathway InvestigatedRelevance for L-Cysteine, S-(2-bromoethyl)- Analysis
Luciferase GeneStress-Responsive Transcription Factors (e.g., Nrf2)Quantifies the activation of specific cellular stress and defense pathways.
Green Fluorescent Protein (GFP)Transcriptional ActivationAllows for visual and quantitative tracking of pathway activation within living cells.
NFAT Response ElementsT-cell Activation/Immune ResponseCould be used to investigate potential immunomodulatory effects.

Assessment of Cellular Responses Beyond Basic Cytotoxicity

Initial assessments of the biological effects of compounds like L-Cysteine, S-(2-bromoethyl)- often involve determining their direct cytotoxicity. For instance, the related compound S-(2-chloroethyl)-L-cysteine was shown to be a direct-acting cytotoxic agent, significantly reducing the viability of renal proximal tubule cells. nih.gov Standard assays for this include trypan blue exclusion and lactate (B86563) dehydrogenase (LDH) leakage assays, which measure membrane integrity. nih.gov

However, a more nuanced understanding requires moving beyond these basic endpoints to assess a broader range of cellular responses. Advanced methodologies can reveal sublethal effects and the specific mechanisms leading to cell death or dysfunction.

Genotoxicity and DNA Damage: The glutathione conjugate of 1,2-dibromoethane, S-(2-bromoethyl)glutathione, is known to be genotoxic and carcinogenic, forming adducts with DNA. nih.gov This strongly suggests that L-Cysteine, S-(2-bromoethyl)- could also possess genotoxic potential. Therefore, advanced assays to evaluate DNA damage are highly relevant. These can include:

Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks.

Micronucleus Test: To identify chromosomal damage.

Ames Assay: To assess mutagenicity in bacterial strains. acs.org

Mitochondrial Toxicity: The reactive nature of such compounds can also lead to mitochondrial dysfunction. S-(2-bromoethyl)glutathione has been implicated in mitochondrial toxicity through the alkylation of mitochondrial DNA. nih.gov Advanced methods to assess this include:

Measurement of Mitochondrial Membrane Potential: Using fluorescent dyes to detect depolarization, an early indicator of apoptosis.

Assays for Respiratory Chain Complex Activity: To pinpoint specific sites of mitochondrial inhibition.

Quantification of Mitochondrial DNA Adducts: To directly measure damage to the mitochondrial genome.

Metabolic Perturbations: The interaction of L-Cysteine, S-(2-bromoethyl)- with cellular components can disrupt metabolic pathways. For example, some L-cysteine derivatives act as antagonists to L-glutamine, selectively inhibiting enzymes involved in nucleotide biosynthesis. nih.gov Investigating such effects requires sophisticated techniques like:

Metabolomics: To obtain a comprehensive profile of changes in cellular metabolites.

Enzyme Inhibition Assays: To measure the direct impact on the activity of specific enzymes. nih.gov

The following table summarizes some of the advanced cellular response assessments applicable to the study of L-Cysteine, S-(2-bromoethyl)-.

Cellular ResponseAdvanced Assessment MethodFinding from Related Compounds
Cytotoxicity Trypan Blue Exclusion, LDH AssayS-(2-chloroethyl)-L-cysteine reduces cell viability. nih.gov
Genotoxicity Ames AssayThe related metabolite cis-2-butene-1,4-dial is mutagenic. acs.org
DNA Adduct Formation Mass Spectrometry-based detectionS-(2-bromoethyl)glutathione forms DNA adducts. nih.gov
Mitochondrial Dysfunction Mitochondrial DNA alkylation studiesS-(2-bromoethyl)glutathione contributes to mitochondrial toxicity. nih.gov
Enzyme Inhibition Specific enzyme activity assaysAn L-cysteine derivative inhibits enzymes in purine (B94841) nucleotide biosynthesis. nih.gov

Future Research Directions and Unexplored Avenues for S 2 Bromoethyl L Cysteine

Development of Novel Synthetic Strategies for Advanced Derivatives

Future research should prioritize the development of innovative and efficient synthetic routes to generate a diverse library of S-(2-bromoethyl)-L-cysteine derivatives. While the parent compound is accessible, the synthesis of advanced analogs with tailored functionalities remains a key area for exploration. Building upon existing methods for creating cysteine derivatives, such as the reaction of L-cysteine with appropriately substituted bromo-compounds, novel strategies could focus on several key areas.

One promising direction is the postsynthetic modification of the S-(2-bromoethyl)-L-cysteine scaffold. This could involve nucleophilic substitution reactions at the bromine atom to introduce a wide array of chemical moieties, including fluorophores, biotin (B1667282) tags, or photo-crosslinkers. Such modifications would pave the way for the development of multifunctional probes for advanced biological studies.

Furthermore, the development of stereoselective synthetic methods will be crucial. While starting from L-cysteine ensures the chirality at the alpha-carbon, future strategies could focus on introducing additional chiral centers within the S-substituent, leading to a new generation of stereochemically defined derivatives. These advanced derivatives could exhibit unique biological activities and selectivities.

A table summarizing potential advanced derivatives and their synthetic precursors is presented below:

Target DerivativePotential Synthetic PrecursorPotential Application
S-(2-Fluoroethyl)-L-cysteineL-Cysteine and 1-bromo-2-fluoroethanePET imaging tracer development
S-(2-Azidoethyl)-L-cysteineL-Cysteine and 1-bromo-2-azidoethaneClick chemistry applications for bioconjugation
S-(2-Alkynyl)-L-cysteineL-Cysteine and a bromo-alkyneBioorthogonal labeling and imaging
S-(2-Hydroxyethyl)-L-cysteineHydrolysis of S-(2-bromoethyl)-L-cysteineMetabolite identification and synthesis

In-depth Mechanistic Studies of Enzyme-Compound Interactions beyond Known Examples

The scientific community has a good understanding of how S-(2-boronoethyl)-L-cysteine (BEC), an analog of S-(2-bromoethyl)-L-cysteine, acts as a potent and selective inhibitor of arginase. researchgate.netnih.gov The boronic acid moiety mimics the tetrahedral intermediate of the arginine hydrolysis reaction, leading to tight binding in the enzyme's active site. nih.gov However, the vast landscape of the human proteome suggests that S-(2-bromoethyl)-L-cysteine and its derivatives could interact with a much broader range of enzymes.

Future mechanistic studies should venture beyond arginase to identify and characterize novel protein targets. The electrophilic nature of the bromoethyl group makes it a prime candidate for reacting with nucleophilic residues, such as cysteine and histidine, in enzyme active sites or allosteric pockets. This covalent modification could lead to irreversible inhibition, providing a powerful tool for studying enzyme function. A key research avenue would be to employ activity-based protein profiling (ABPP) with probes derived from S-(2-bromoethyl)-L-cysteine to identify new enzyme targets in a cellular context.

For instance, the inhibition of the mitotic kinesin Eg5 by S-trityl-L-cysteine derivatives highlights the potential for cysteine analogs to target enzymes involved in cell division. nih.gov Investigating whether S-(2-bromoethyl)-L-cysteine derivatives can similarly target ATPases or other enzyme classes would be a fruitful area of research. Detailed kinetic and structural studies, including X-ray crystallography or cryo-electron microscopy, would be essential to elucidate the precise molecular mechanisms of these interactions.

Exploration of Roles in Diverse Microbial and Plant Metabolic Pathways

The metabolic fate of S-(2-bromoethyl)-L-cysteine in various organisms is largely unknown. While general L-cysteine metabolism has been extensively studied in both microbes and plants, the introduction of the S-(2-bromoethyl) group presents a unique metabolic challenge. nih.govnih.govkegg.jp Future research should aim to unravel the metabolic pathways that process this synthetic amino acid analog.

In microorganisms, it is plausible that S-(2-bromoethyl)-L-cysteine could be a substrate for enzymes involved in cysteine degradation or transamination. nih.gov Investigating its metabolism in model organisms like Escherichia coli or Saccharomyces cerevisiae could reveal novel enzymatic activities and metabolic byproducts. Furthermore, the potential antimicrobial properties of S-(2-bromoethyl)-L-cysteine and its metabolites warrant investigation, as the release of reactive intermediates could disrupt essential cellular processes.

In the plant kingdom, various S-substituted cysteine derivatives play crucial roles in defense and signaling. For example, S-(2-carboxyethyl)-L-cysteine is a naturally occurring non-proteinogenic amino acid found in some legumes. mdpi.comnih.gov It is conceivable that plants possess enzymes capable of metabolizing S-(2-bromoethyl)-L-cysteine, potentially leading to the formation of novel secondary metabolites. Exploring the uptake and transformation of this compound in model plants like Arabidopsis thaliana could provide insights into the plasticity of plant metabolic pathways and potentially lead to the discovery of new bioactive compounds.

Design and Application of S-(2-Bromoethyl)-L-Cysteine Scaffolds as Chemical Biology Probes

The inherent reactivity of the bromoethyl group makes S-(2-bromoethyl)-L-cysteine an attractive scaffold for the design of chemical biology probes. explorationpub.com The development of such tools could significantly advance our understanding of complex biological processes.

One major application lies in the creation of activity-based probes (ABPs) to study enzyme function. By attaching a reporter tag, such as a fluorophore or a biotin molecule, to the S-(2-bromoethyl)-L-cysteine core, researchers can create probes that covalently label the active sites of specific enzymes. This would allow for the visualization of enzyme activity in living cells and the identification of novel enzyme inhibitors through competitive profiling. The bromoacetyl group, which has similar reactivity to the bromoethyl group, has been successfully used in modifying peptides for such purposes.

Another exciting avenue is the development of fluorescent probes for detecting specific enzymatic activities or cellular analytes. The S-(2-bromoethyl)-L-cysteine scaffold could be incorporated into larger molecular frameworks that exhibit changes in their fluorescent properties upon reaction with a target molecule. For example, a probe could be designed to fluoresce only after the bromoethyl group has reacted with a nucleophilic residue in an enzyme's active site, providing a direct readout of enzyme activity.

The table below outlines potential chemical biology probes based on the S-(2-bromoethyl)-L-cysteine scaffold.

Probe TypeReporter GroupPotential TargetApplication
Activity-Based ProbeBiotinCysteine proteases, DeubiquitinasesIdentification and enrichment of active enzymes
Fluorescent ProbeFluoresceinSpecific transferasesIn-gel and in-cell imaging of enzyme activity
Photo-crosslinking ProbeDiazirineInteracting proteinsMapping protein-protein interactions
Affinity-Based ProbeAlkyneTarget of interest via click chemistryTarget identification and validation

Q & A

Q. What are the established synthetic routes for L-Cysteine, S-(2-bromoethyl)-, and how can experimental reproducibility be ensured?

The synthesis typically involves alkylation of L-cysteine with 2-bromoethyl derivatives. For example, analogous compounds like S-(1-carboxyethyl)-L-cysteine are synthesized using 2-bromopropionic acid under controlled pH and temperature conditions to minimize side reactions . To ensure reproducibility, protocols must specify stoichiometric ratios, reaction time, purification methods (e.g., ion-exchange chromatography), and characterization data (e.g., NMR, mass spectrometry). Detailed procedural descriptions, as emphasized in academic guidelines, are critical for replication .

Q. What analytical techniques are recommended for characterizing L-Cysteine, S-(2-bromoethyl)- and verifying purity?

High-performance liquid chromatography (HPLC) with UV detection at 375 nm, using a Zorbax ODS column and acetate buffer/acetonitrile eluents, has been validated for structurally similar S-substituted cysteine derivatives . Gas-liquid chromatography with electron capture detection (GLC-ECD) is also effective for sensitive quantification . Purity verification should include elemental analysis, melting point determination, and spectral data (e.g., FTIR for functional groups) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities or toxicity profiles of L-Cysteine, S-(2-bromoethyl)- derivatives?

Contradictions in toxicity data, such as nephrotoxicity observed in some studies but not others, may arise from differences in experimental models (e.g., in vitro vs. in vivo systems) or metabolic pathways. For instance, β-lyase enzyme activity in kidney tissues can bioactivate nephrotoxic metabolites, but interspecies variations in enzyme expression affect outcomes . Researchers should standardize models, control for enzymatic activity, and employ metabolomic profiling to identify reactive intermediates .

Q. What methodological challenges arise in detecting L-Cysteine, S-(2-bromoethyl)- in complex biological matrices, and how can they be addressed?

Matrix interference and compound instability (e.g., oxidation or hydrolysis) complicate detection. A validated approach involves derivatization with fluorogenic probes like coumarin-based reagents, which react selectively with thiol groups and adjacent amino functionalities. For example, Bromo-2-benzothiazolyl-3-cyano-7-hydroxy coumarin (BBCH) enables ratiometric fluorescence detection of cysteine derivatives in biological samples . Solid-phase extraction (SPE) prior to analysis can enhance sensitivity .

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for S-(2-bromoethyl)-modified cysteine derivatives?

SAR studies require systematic variation of the bromoethyl moiety while maintaining the cysteine backbone. Computational tools (e.g., molecular docking) can predict interactions with target enzymes like L-amino acid oxidases, which oxidatively deaminate S-substituted cysteines . Experimental validation should include kinetic assays (e.g., monitoring oxygen consumption rates during enzymatic reactions) and comparative analysis of analogs like S-(1-carboxypropyl)-L-cysteine .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (solvent, pH, temperature) and provide raw spectral data in supplementary materials .
  • Ethical Reporting : Disclose conflicts of interest and adhere to ethical guidelines for chemical safety, especially in toxicity studies .
  • Literature Integration : Use databases like SciFinder and Web of Science to cross-reference synthesis protocols and biological data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.